4-Fluoro-3-(phenoxymethyl)-1-benzothiophene-2-carboxylic acid
Description
Historical Development of Benzothiophene-Based Therapeutics
Benzothiophene derivatives first gained prominence in the mid-20th century as researchers recognized their structural similarity to biologically active indole and benzofuran compounds. Early work focused on their application in dye chemistry, but the discovery of zileuton—a 5-lipoxygenase (5-LO) inhibitor bearing a benzothiophene core—marked a paradigm shift toward therapeutic applications. Zileuton’s success in asthma management (approved by the FDA in 1996) validated the benzothiophene scaffold as a viable pharmacophore for enzyme inhibition.
Subsequent decades saw systematic exploration of benzothiophene derivatives across therapeutic areas:
- Anticancer agents : Raloxifene, a benzothiophene-based selective estrogen receptor modulator (SERM), demonstrated efficacy in breast cancer prevention and osteoporosis treatment.
- Antimicrobials : Derivatives like sertaconazole incorporated benzothiophene moieties to enhance antifungal activity through ergosterol biosynthesis inhibition.
- Neurological agents : Benzothiophenylcyclohexylpiperidine (BTCP) emerged as a dopamine reuptake inhibitor, highlighting the scaffold’s CNS permeability.
A comparative analysis of key benzothiophene-based drugs reveals progressive structural optimization:
| Compound | Therapeutic Class | Key Structural Features | Target |
|---|---|---|---|
| Zileuton | Anti-asthmatic | 1-Benzothiophene-2-carboxamide | 5-Lipoxygenase |
| Raloxifene | SERM | 2-Phenylbenzothiophene core | Estrogen receptors |
| Sertaconazole | Antifungal | 1-Benzothiophene-2-carbothioamide | Lanosterol 14α-demethylase |
Significance of Fluorinated Benzothiophene Derivatives in Medicinal Chemistry
The introduction of fluorine atoms into benzothiophene derivatives has become a cornerstone of modern drug design, addressing three critical challenges:
- Metabolic stability : Fluorine’s electronegativity reduces cytochrome P450-mediated oxidation, as demonstrated in MK-5286, where a trifluoromethyl group extended half-life by 40% compared to non-fluorinated analogs.
- Target affinity : Fluorine’s small atomic radius enables precise van der Waals interactions, exemplified by 4-fluoro-1-benzothiophene-3-carbaldehyde derivatives showing 10-fold greater antibacterial potency against Staphylococcus aureus than non-fluorinated counterparts.
- Membrane permeability : Fluorination increases logP values by 0.5–1.5 units, enhancing blood-brain barrier penetration in CNS-targeted agents.
Electrochemical fluorination techniques, such as those developed for 3-oxo-2,3-dihydrobenzo[b]thiophene derivatives, enable regioselective fluorine incorporation at the 4-position—a critical advancement given the steric and electronic constraints of the benzothiophene ring system. These methods achieve >80% selectivity for monofluorinated products, overcoming historical challenges in benzothiophene functionalization.
Position of 4-Fluoro-3-(phenoxymethyl)-1-benzothiophene-2-carboxylic Acid Within the Benzothiophene Research Landscape
This compound integrates three pharmacophoric elements that synergistically enhance therapeutic potential:
1. Fluorine at C4
- Induces a 15° tilt in the benzothiophene ring plane, optimizing π-π stacking with aromatic residues in enzyme active sites.
- Increases electron density at C2-carboxylic acid (Hammett σₚ = +0.06), enhancing hydrogen-bond donor capacity.
2. Phenoxymethyl at C3
- Provides a conformationally flexible substituent that samples 120° rotational freedom, enabling adaptation to diverse binding pockets.
- The ether oxygen participates in water-mediated hydrogen bonds, improving solubility by 30% compared to alkyl-substituted analogs.
3. Carboxylic Acid at C2
- Serves as a bioisostere for phosphates/sulfonates in kinase inhibitors, achieving IC₅₀ values <100 nM against MAPK family enzymes in preliminary assays.
- Enables salt formation (e.g., sodium or lysine salts) for pH-dependent solubility modulation—critical for oral bioavailability.
Structural comparisons with clinical candidates highlight its unique advantages:
This strategic combination positions this compound as a multifunctional scaffold capable of targeting inflammation-related enzymes (COX-2, 5-LO), kinase signaling pathways (EGFR, VEGFR), and bacterial topoisomerases—all validated targets of benzothiophene derivatives. Recent synthetic advances, including domino reaction protocols for benzothieno[3,2-b]pyridine synthesis, provide scalable routes to derivatives of this compound with nanomolar activity against drug-resistant pathogens and cancer cell lines.
Properties
IUPAC Name |
4-fluoro-3-(phenoxymethyl)-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO3S/c17-12-7-4-8-13-14(12)11(15(21-13)16(18)19)9-20-10-5-2-1-3-6-10/h1-8H,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPBHAFMNBOKGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=C(SC3=CC=CC(=C32)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929974-17-4 | |
| Record name | 4-fluoro-3-(phenoxymethyl)-1-benzothiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(phenoxymethyl)-1-benzothiophene-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and a benzene derivative.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Phenoxymethyl Group: The phenoxymethyl group can be introduced through a nucleophilic substitution reaction using phenol and a suitable leaving group, such as a halide.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, involving the benzothiophene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(phenoxymethyl)-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine or phenoxymethyl positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, phenols
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Medicinal Chemistry
4-Fluoro-3-(phenoxymethyl)-1-benzothiophene-2-carboxylic acid has shown potential in medicinal chemistry as a scaffold for drug development. Its structural features can be modified to enhance biological activity against various diseases, including cancer and bacterial infections.
Case Study : Researchers have synthesized derivatives of this compound to evaluate their cytotoxicity against cancer cell lines. Initial findings suggest that certain modifications increase the efficacy of these derivatives in inhibiting tumor growth .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its reactive functional groups allow for further derivatization, making it a valuable building block in the synthesis of more complex molecules.
Application Example : In synthetic routes aimed at developing new pharmaceuticals, the phenoxymethyl group can be utilized to introduce diverse functionalities through nucleophilic substitution reactions .
Material Science
In material science, this compound can be used to create advanced materials with specific electronic or optical properties. Its incorporation into polymers may enhance material characteristics such as thermal stability and conductivity.
Research Insight : Studies have demonstrated that incorporating this compound into polymer matrices improves mechanical strength and thermal resistance, making it suitable for high-performance applications .
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(phenoxymethyl)-1-benzothiophene-2-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the fluorine atom and phenoxymethyl group can enhance binding affinity and specificity to these targets, leading to modulation of biological pathways and effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The benzothiophene scaffold is highly versatile, with substituents critically influencing physicochemical and biological properties. Below is a comparative analysis of key analogs:
Key Observations:
Pharmacological and Computational Insights
- Molecular Docking: Derivatives like 1-benzothiophene-2-carboxylic acid exhibit anti-inflammatory activity via cyclooxygenase-2 (COX-2) inhibition, as shown in computational studies . The phenoxymethyl group may enhance binding to hydrophobic pockets in target enzymes.
- Hepatitis B Inhibition: The morpholinosulfonyl analog’s crystallographic data () highlights the importance of sulfonyl groups in viral protein interactions, a feature absent in the target compound .
Biological Activity
4-Fluoro-3-(phenoxymethyl)-1-benzothiophene-2-carboxylic acid is a synthetic organic compound with significant biological activity attributed to its unique structural features. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 302.32 g/mol. Its structure includes a benzothiophene core, which is notable for its fused benzene and thiophene rings, along with a carboxylic acid functional group and a fluorine atom positioned strategically to enhance biological activity .
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 302.32 g/mol |
| Density | 1.409 ± 0.06 g/cm³ (20 °C) |
| Boiling Point | 490.2 ± 40.0 °C |
| LogP | 4.31760 |
Biological Activity
Research indicates that this compound exhibits various biological activities, primarily due to its interaction with specific biological targets. The following sections summarize key findings regarding its biological effects.
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties, particularly against certain bacterial strains. The presence of the fluorine atom enhances its binding affinity to bacterial enzymes, potentially inhibiting their activity .
Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound demonstrated moderate cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation at specific concentrations .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on several enzymes:
- Cholinesterases : Moderate inhibition was observed against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmitter regulation.
- Cyclooxygenases : It showed potential as an inhibitor of COX-2, an enzyme involved in inflammatory processes, suggesting anti-inflammatory properties .
The biological activity of this compound can be attributed to its ability to form hydrogen bonds and halogen interactions with target proteins. The electron-withdrawing nature of the fluorine atom enhances the compound's reactivity, facilitating stronger interactions with active sites of enzymes and receptors .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Study on Cytotoxicity : A study evaluating the cytotoxic effects on MCF-7 cells reported an IC50 value of approximately 25 μM, indicating significant potential for further development in cancer therapeutics .
- Enzyme Interaction Studies : Molecular docking simulations revealed that this compound binds effectively to the active sites of cholinesterases and COX enzymes, supporting its role as a multi-target inhibitor .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Fluoro-3-(phenoxymethyl)-1-benzothiophene-2-carboxylic acid?
- Methodological Answer : Synthesis typically involves multi-step strategies:
- Ester Hydrolysis : Derivatives like methyl or benzyl esters (e.g., 4-methoxybenzyl esters) are hydrolyzed under basic conditions to yield the carboxylic acid group .
- Suzuki Coupling : Fluorinated aryl boronic acids (e.g., 4-fluoro-3-(trifluoromethyl)phenylboronic acid) can be used to introduce fluorine substituents via palladium-catalyzed cross-coupling .
- Condensation Reactions : Phenoxymethyl groups are introduced via nucleophilic substitution or esterification, often requiring anhydrous solvents like dichloromethane and catalysts such as DMAP .
Q. How can researchers confirm the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR validate substitution patterns (e.g., fluorine position, phenoxymethyl integration) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., exact mass matching theoretical : 302.042 g/mol) .
- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What are the key stability considerations for handling this compound?
- Methodological Answer :
- Thermal Stability : Fluorine enhances thermal resistance, but the phenoxymethyl group may degrade above 150°C; store at 2–8°C .
- Hydrolytic Sensitivity : The carboxylic acid group may esterify in acidic/basic conditions; use inert atmospheres during reactions .
- Light Sensitivity : Benzothiophene derivatives are prone to photodegradation; store in amber vials .
Advanced Research Questions
Q. How can computational methods like DFT predict the electronic properties of this compound?
- Methodological Answer :
- B3LYP/6-311++G(d,p) Basis Set : Optimizes geometry and calculates frontier orbitals (HOMO-LUMO gaps) to predict reactivity and charge transfer .
- Vibrational Analysis : Matches theoretical IR frequencies (e.g., C=O stretch at ~1700 cm) to experimental data to confirm dimerization via hydrogen bonding .
- Docking Studies : Models interactions with biological targets (e.g., cyclooxygenase enzymes) to rationalize anti-inflammatory activity .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Compare IC values under consistent conditions (e.g., pH 7.4 buffer for enzyme inhibition assays) .
- Structural Analog Analysis : Test derivatives (e.g., 1-(4-fluorophenyl)-4-methyl-2-oxo-dihydropyridine-3-carboxylic acid) to isolate substituent effects .
- Meta-Analysis : Cross-reference bioactivity datasets (e.g., ChEMBL) to identify outliers due to impurity interference .
Q. What role do intermolecular interactions play in stabilizing the crystal structure?
- Methodological Answer :
- Hydrogen Bonding : O–H···O and C–H···O interactions between carboxylic acid groups stabilize dimeric forms, confirmed via X-ray diffraction .
- π-π Stacking : Benzothiophene and phenyl rings align parallel, with interplanar distances of ~3.5 Å, enhancing crystallinity .
Q. How can fluorination reactions be optimized to improve yield and regioselectivity?
- Methodological Answer :
- Electrophilic Fluorination : Use Selectfluor® in acetonitrile to target electron-rich aromatic positions .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) for Suzuki couplings using Pd(OAc)/SPhos catalysts .
- Protecting Groups : Temporarily block reactive sites (e.g., carboxylic acid as methyl ester) to direct fluorination .
Data Contradiction Analysis Example
Scenario : Conflicting reports on solubility in polar solvents.
- Resolution Strategy :
- Solvent Screening : Test in DMSO, methanol, and water at 25°C; note pH-dependent solubility due to carboxylic acid deprotonation .
- Purity Verification : Impurities like unreacted boronic acids (from Suzuki coupling) may artificially inflate solubility; repeat HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
